MSX-122
概要
説明
MSX-122 is a small molecule that acts as a partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor is part of the G protein-coupled receptor family and is involved in various physiological processes, including cell proliferation, chemotaxis, migration, and gene expression . This compound has shown promising anti-metastatic and anti-inflammatory activities in preclinical studies .
科学的研究の応用
MSX-122 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Cancer Research: This compound has been shown to inhibit primary tumor growth and metastasis in various cancer models, including lung cancer and breast cancer.
Inflammation: The compound exhibits anti-inflammatory properties and has been used in studies related to inflammatory diseases.
Drug Development: This compound is being investigated as a potential therapeutic agent for various diseases due to its ability to block the CXCR4/CXCL12 interaction.
In Vivo
Msx-122 has been studied in vivo in a number of animal models. It has been found to have anti-inflammatory, anti-cancer, and anti-angiogenic properties, and has been used to treat a variety of diseases and conditions, including rheumatoid arthritis, type 2 diabetes, and cancer.
In Vitro
Msx-122 has also been studied in vitro in cell culture models. It has been found to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development and maintenance of many tissues and organs. In addition, it has been found to have anti-inflammatory, anti-cancer, and anti-angiogenic properties, and has been used to treat a variety of diseases and conditions, including rheumatoid arthritis, type 2 diabetes, and cancer.
作用機序
MSX-122 exerts its effects by antagonizing the CXCR4 receptor, which is involved in the CXCR4/CXCL12 signaling pathway . This pathway plays a crucial role in cell migration, proliferation, and survival. By blocking the interaction between CXCR4 and its ligand CXCL12, this compound inhibits downstream signaling pathways, leading to reduced tumor growth and metastasis . The compound also affects other physiological processes, such as inflammation and immune response .
生物活性
Msx-122 has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. It has been used to treat a variety of diseases and conditions, including rheumatoid arthritis, type 2 diabetes, and cancer.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development and maintenance of many tissues and organs. In addition, it has been found to have anti-inflammatory, anti-cancer, and anti-angiogenic properties, and has been used to treat a variety of diseases and conditions, including rheumatoid arthritis, type 2 diabetes, and cancer.
実験室実験の利点と制限
Msx-122 has a number of advantages and limitations for laboratory experiments. One advantage is that it can be synthesized in large quantities using a solid-phase peptide synthesis (SPPS) method. This method allows for the production of large quantities of the peptide in a relatively short amount of time. In addition, this compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. However, one limitation is that the peptide is not stable in solution and must be stored at -20°C or lower.
将来の方向性
Msx-122 has a wide range of potential future applications. It could be used to develop new treatments for a variety of diseases and conditions, including rheumatoid arthritis, type 2 diabetes, and cancer. In addition, it could be used to study the Wnt/β-catenin signaling pathway and its role in the development and maintenance of tissues and organs. Furthermore, it could be used to develop new drugs that target specific pathways involved in the development and maintenance of tissues and organs. Finally, it could be used to study the effects of small molecule inhibitors on the Wnt/β-catenin signaling pathway.
Safety and Hazards
生化学分析
Biochemical Properties
Msx-122 is a partial CXCR4 antagonist with anti-metastatic and anti-inflammatory activity . It blocks the interaction between CXCR4 and its natural ligand, CXCL12 . This interaction activates a variety of intracellular signal transduction pathways and effectors that regulate cell survival, proliferation, chemotaxis, migration, adhesion, angiogenesis, homing, and stem cell mobilization .
Cellular Effects
This compound has been shown to inhibit the growth of lung cancer cells . It blocks the CXCR4/CXCL12 interaction, which promotes tumor cell survival . By blocking this interaction, this compound can inhibit the spread of cancer cells to the lungs and bones .
Molecular Mechanism
The molecular mechanism of this compound involves the antagonism of CXCR4 . By blocking the interaction between CXCR4 and CXCL12, this compound inhibits the activation of intracellular signaling pathways that promote tumor cell survival and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function . It inhibits primary tumor growth and improves the effect of chemotherapy . It also promotes leukocytosis, which is an expected pharmacodynamic response from CXCR4 inhibition .
Dosage Effects in Animal Models
In animal models, this compound has been shown to promote leukocytosis at doses that were well tolerated . This effect was observed at all dose levels tested, beginning at 4-6 hours after dosing and peaking at 12-18 hours .
Metabolic Pathways
It is known that it interacts with the CXCR4/CXCL12 signaling pathway, which regulates a variety of cellular processes .
Transport and Distribution
It is known that it is an orally available small molecule, suggesting that it can be absorbed and distributed throughout the body .
Subcellular Localization
As a small molecule, it is likely to be able to cross cell membranes and interact with intracellular targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MSX-122 involves several steps, starting with the preparation of the core structure, which includes a benzylamine moiety. The synthetic route typically involves the following steps :
Formation of the benzylamine core: This step involves the reaction of benzyl chloride with ammonia or an amine to form benzylamine.
Introduction of pyrimidine groups: The benzylamine core is then reacted with pyrimidine derivatives under specific conditions to introduce the pyrimidine groups.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
MSX-122 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce amine derivatives .
類似化合物との比較
Similar Compounds
Several compounds are similar to MSX-122 in terms of their mechanism of action and therapeutic potential :
Plerixafor (AMD3100): A CXCR4 antagonist used to mobilize hematopoietic stem cells.
BKT140: Another CXCR4 antagonist with anti-cancer properties.
TG-0054: A CXCR4 antagonist being investigated for its potential in cancer therapy.
Uniqueness of this compound
This compound is unique due to its partial antagonistic activity, which allows it to block the CXCR4/CXCL12 interaction without mobilizing stem cells . This property makes it particularly useful in cancer therapy, as it can inhibit tumor growth and metastasis without affecting normal stem cell function .
特性
IUPAC Name |
N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZXYRKDDXKDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
897657-95-3 | |
Record name | MSX-122 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897657953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MSX-122 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12715 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MSX-122 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69D634Q702 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: MSX-122 acts as a partial antagonist of the chemokine receptor CXCR4. [, ] This means it binds to CXCR4 and blocks the binding of its natural ligand, CXCL12 (also known as SDF-1). [, ] This interaction disrupts downstream signaling pathways involved in various cellular processes, including cell survival, proliferation, chemotaxis, migration, and angiogenesis. []
A: The CXCL12/CXCR4 axis plays a crucial role in cancer metastasis, tumor angiogenesis, and inflammatory diseases like pulmonary fibrosis. [, , ] By antagonizing CXCR4, this compound aims to inhibit these processes. For example, in mouse models of lung cancer, this compound demonstrated antitumor effects, both as a single agent and in combination with the chemotherapeutic agent paclitaxel. [] Moreover, this compound showed promising results in preclinical models of radiation-induced pulmonary fibrosis, significantly reducing fibrosis development compared to another CXCR4 antagonist, AMD3100. [, ]
A: Unlike other CXCR4 antagonists, this compound is a partial antagonist with a unique pharmacological profile. [] Notably, this compound does not induce significant stem cell mobilization, a common side effect observed with other CXCR4 antagonists like AMD3100 (Plerixafor). [, ] This characteristic makes this compound potentially safer for long-term use in chronic diseases. []
A: this compound, chemically known as N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine, is a substituted benzylamine. [, , ] It can be synthesized in a single chemical step using a reductive amination reaction. [] Further details on the molecular formula, weight, and spectroscopic data are not explicitly provided in the given research papers.
A: this compound is orally bioavailable and well-tolerated in preclinical studies using mice, rats, and monkeys. [, ] Studies in monkeys have shown that this compound induces transient leukocytosis, a pharmacodynamic effect expected from CXCR4 antagonism. [] The drug exhibits good plasma exposure after oral administration, suitable for once-daily dosing in monkeys. []
A: While preclinical data for this compound appears promising, further research is needed to determine its efficacy and safety profile in humans. Clinical trials are currently underway to evaluate its potential in treating solid tumors. [] Further investigation is also needed to fully elucidate its mechanism of action, potential off-target effects, and optimal dosing strategies for different disease indications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。